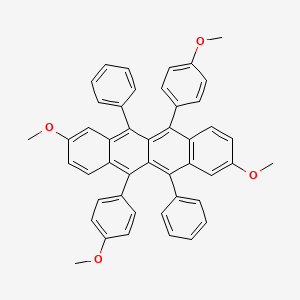![molecular formula C11H20O4 B14296080 {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol CAS No. 114215-97-3](/img/structure/B14296080.png)
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol is an organic compound with a complex structure that includes a furan ring substituted with isopropyl groups and a methanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol typically involves the reaction of 2,5-dihydrofuran with isopropyl alcohol in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of 4-6 hours.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions
{2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The isopropyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides in the presence of a base can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, ketones, aldehydes, and substituted furans, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
The compound has been studied for its potential biological activity. It can be used as a precursor for the synthesis of bioactive molecules that may have applications in drug discovery and development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects. These derivatives may exhibit anti-inflammatory, antimicrobial, or anticancer properties.
Industry
Industrially, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins. Its unique chemical properties make it valuable in the development of new materials with specific characteristics.
Mechanism of Action
The mechanism by which {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity and leading to specific biological responses. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dimethyl-2,5-bis({[(propan-2-yloxy)carbonyl]peroxy})hexane
- Pralidoxime
Uniqueness
Compared to similar compounds, {2,5-Bis[(propan-2-yl)oxy]-2,5-dihydrofuran-2-yl}methanol stands out due to its unique combination of a furan ring and isopropyl groups. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that other compounds may not be able to fulfill.
Properties
CAS No. |
114215-97-3 |
|---|---|
Molecular Formula |
C11H20O4 |
Molecular Weight |
216.27 g/mol |
IUPAC Name |
[2,5-di(propan-2-yloxy)-2H-furan-5-yl]methanol |
InChI |
InChI=1S/C11H20O4/c1-8(2)13-10-5-6-11(7-12,15-10)14-9(3)4/h5-6,8-10,12H,7H2,1-4H3 |
InChI Key |
BPYOKIYBOOLATM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1C=CC(O1)(CO)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


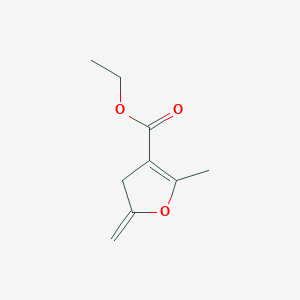
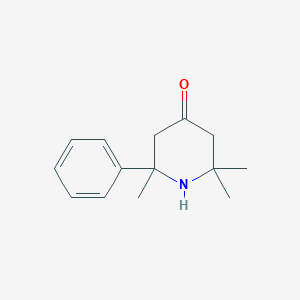
![4-Methyl-2-phenyloctahydrofuro[3,2-b]pyridine](/img/structure/B14296008.png)

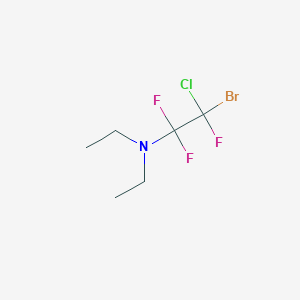
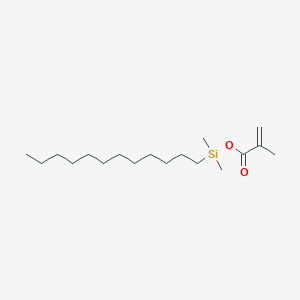
![6-[(4-Aminobutyl)(propyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14296025.png)
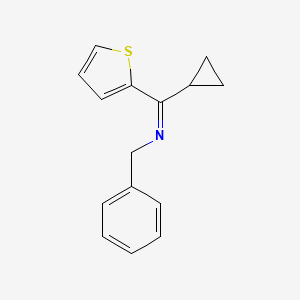
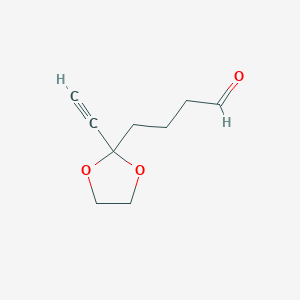
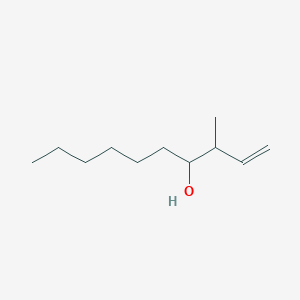
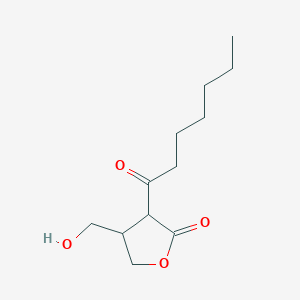
![2,3,3,3-Tetrafluoro-2-{1,1,2,2,3,3-hexafluoro-3-[(trifluoroethenyl)oxy]propoxy}propanenitrile](/img/structure/B14296046.png)

